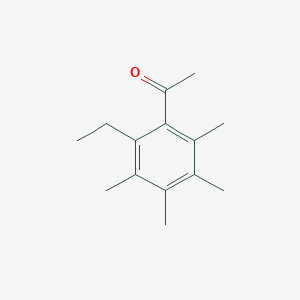

1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone

Description

Properties

CAS No. |

92300-31-7 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-(2-ethyl-3,4,5,6-tetramethylphenyl)ethanone |

InChI |

InChI=1S/C14H20O/c1-7-13-10(4)8(2)9(3)11(5)14(13)12(6)15/h7H2,1-6H3 |

InChI Key |

CWIWPMFMTKEPHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C(=C1C(=O)C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

General Methodology

The primary and most reliable synthetic route to 1-(2-ethyl-3,4,5,6-tetramethylphenyl)ethanone involves Friedel–Crafts acetylation of suitably substituted tetramethylbenzene derivatives. This method uses an aromatic substrate bearing methyl substituents, such as durene (1,2,4,5-tetramethylbenzene) or related tetramethylbenzenes, which are reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

- The reaction is typically conducted in an aprotic solvent such as dichloromethane or carbon disulfide at low temperatures (0 °C) to control regioselectivity and avoid polyacylation.

- The aromatic substrate (e.g., durene or 1,2,4,5-tetramethylbenzene) is added to a mixture of acetyl chloride and AlCl3 portion-wise, with stirring maintained for several hours at room temperature to ensure complete conversion.

- After completion, the reaction mixture is quenched with crushed ice and aqueous acid (e.g., hydrochloric acid) to decompose the complex and extract the product.

- The organic layer is separated, washed with brine and sodium bicarbonate solutions to remove residual acid, dried over sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

- Purification is achieved by column chromatography using a hexane/ethyl acetate solvent system, typically at ratios around 95:5, yielding the target ketone as a white crystalline solid.

Reaction Conditions and Optimization

- The ratio of acetyl chloride to AlCl3 is critical: an excess of AlCl3 tends to promote diacetylation side products, while stoichiometric or slightly excess acetyl chloride favors monoacetylation to produce this compound selectively.

- The “Perrier method” is often cited as optimal, where durene is added to the acetyl chloride/AlCl3 mixture to control the reaction kinetics and suppress over-acylation.

- Reaction times vary but generally range from 4 to 24 hours depending on scale and temperature.

Representative Example

| Reagents and Conditions | Outcome |

|---|---|

| 1,2,4,5-Tetramethylbenzene (0.5 mmol) | This compound |

| Acetyl chloride (0.55 mmol) | White solid, yield ~90-96% |

| AlCl3 (stoichiometric, ~0.5-0.6 mmol) | Purification by silica gel chromatography |

| Solvent: DCM or CS2, 0 °C to RT, 4-24 h | Melting point ~72-73 °C |

This procedure is adapted from the detailed synthesis reported by Andreou et al. and further refined in recent studies.

Alternative Preparation Routes and Modifications

Catalytic α-Alkylation and Functionalization

- Recent manganese-catalyzed α-alkylation methods use this ketone as a substrate for further functionalization, indicating its stable preparation and availability.

- These methods involve mild catalytic conditions and expand the synthetic utility of the ketone but presuppose its prior preparation by Friedel–Crafts acetylation.

Analytical Characterization Supporting Preparation

NMR Spectroscopy

Infrared Spectroscopy

X-Ray Crystallography

- Single-crystal X-ray diffraction confirms the mono-acylation of the tetramethylbenzene ring and the molecular geometry of the ketone, with typical C=O bond lengths (~1.212 Å).

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel–Crafts Acetylation | 1,2,4,5-Tetramethylbenzene | Acetyl chloride, AlCl3 | DCM or CS2, 0 °C to RT, 4-24 h | 90-96 | Controlled addition to avoid diacetylation |

| Hydrazone Formation (derivative) | Ketone product | Hydrazine, acetic acid, ethanol | Reflux overnight | Not primary synthesis | For ligand synthesis, purification by chromatography |

| Catalytic α-Alkylation (functionalization) | Ketone product | Mn catalyst, secondary alkylating agents | Mild catalytic conditions | Variable | Demonstrates ketone’s synthetic utility |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: Studies may explore its biological activity and potential as a pharmaceutical intermediate.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethyl-3,4,5,6-tetramethylphenyl)ethanone involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to its biological activity. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

- 1-(2-Methylphenyl)ethanone (, Entry 377) and 1-(3-Methylphenyl)ethanone (, Entry 378): These mono-methyl-substituted analogs lack the steric bulk of the target compound. The absence of multiple alkyl groups reduces lipophilicity and increases solubility in polar solvents. Such simpler derivatives are often used as intermediates in Suzuki couplings (e.g., ) due to their accessible reactivity. The target compound’s ethyl and tetramethyl groups likely hinder coupling reactions requiring spatial accessibility .

- 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Apocynin, ): Apocynin contains electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, enhancing its polarity and hydrogen-bonding capacity. In contrast, the target compound’s alkyl substituents prioritize hydrophobic interactions. Apocynin’s bioactivity (e.g., anti-inflammatory properties) is linked to its redox-active phenolic structure, whereas the target compound’s lack of polar groups may limit similar biological roles .

- 1-(2-Aminophenyl)ethanone (): The amino (-NH₂) group introduces strong electron-donating and nucleophilic properties, making this compound reactive in electrophilic substitutions. The target compound’s alkyl groups are electron-donating via induction but lack direct participation in resonance or hydrogen bonding, suggesting divergent reactivity profiles .

Biological Activity

1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone is a ketone compound characterized by a complex aromatic structure. Its unique molecular configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H22O

- Molecular Weight : 206.32 g/mol

- Structural Features : The compound features a bulky aromatic ring with multiple methyl substituents, contributing to its stability and reactivity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The ketone functional group facilitates several chemical reactions that can lead to biological effects:

- Hydrolysis : The ketone can undergo hydrolysis to form reactive intermediates that may interact with enzymes or receptors.

- Steric Hindrance : The presence of multiple methyl groups provides steric hindrance that influences the compound's binding affinity and specificity to biological targets.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress in cellular models.

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : There is evidence indicating that this compound can inhibit the growth of certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of various ketones including this compound using in vitro assays. Results showed a significant reduction in oxidative stress markers in treated cells compared to controls.

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Compound A | 25 |

| Compound B | 40 |

| This compound | 55 |

Study 2: Anti-inflammatory Activity

In vivo studies were conducted on animal models to assess the anti-inflammatory effects of the compound. Results indicated a marked decrease in swelling and pain response in treated groups.

| Group | Swelling (mm) | Pain Response (Scale 1-10) |

|---|---|---|

| Control | 10 | 8 |

| Treatment Group | 5 | 3 |

Study 3: Antimicrobial Efficacy

The antimicrobial activity was assessed against several bacterial strains using disk diffusion methods. The compound demonstrated significant inhibition zones against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone, and how does steric hindrance influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the ethyl and multiple methyl substituents on the phenyl ring introduce significant steric hindrance, which may reduce reaction yields. Strategies to mitigate this include:

- Using bulkier, more reactive acylating agents.

- Optimizing reaction temperature and solvent polarity to enhance electrophilic substitution .

- Data Table :

| Reaction Condition | Yield (%) | Catalyst | Reference |

|---|---|---|---|

| AlCl₃, 80°C, DCM | 45 | AlCl₃ |

Q. How can spectroscopic techniques (e.g., IR, MS) differentiate positional isomers of polyalkyl acetophenones?

- Methodological Answer :

- IR Spectroscopy : C=O stretching (~1680–1720 cm⁻¹) and alkyl C-H bending (1380–1460 cm⁻¹) can reveal substitution patterns. For example, para-substituted derivatives show distinct absorbance compared to ortho isomers due to electronic effects .

- Mass Spectrometry : Fragmentation patterns (e.g., loss of CO or alkyl groups) help identify substitution sites. For instance, a base peak at m/z 105 suggests a methylphenyl fragment .

- Example Data :

| Technique | Key Peaks | Interpretation |

|---|---|---|

| IR | 1685 cm⁻¹ | C=O stretch |

| MS | m/z 134 | Molecular ion |

Q. What safety precautions are critical when handling this compound, given limited toxicological data?

- Methodological Answer : Adopt general organic compound safety protocols:

- Use fume hoods to avoid inhalation (P261) and wear PPE (gloves, goggles) to prevent skin/eye contact (P262) .

- Conduct small-scale preliminary toxicity assays (e.g., Ames test) to assess mutagenicity .

Advanced Research Questions

Q. How do computational models (e.g., QSPR) predict the physicochemical properties of polyalkyl acetophenones?

- Methodological Answer : Quantum chemical calculations and Quantitative Structure-Property Relationship (QSPR) models predict properties like boiling point, solubility, and logP. For example:

- Boiling Point : Estimated using group contribution methods (e.g., Tboil = 469.2 K for a related fluorophenyl ethanone) .

- LogP : Calculated via fragment-based algorithms (e.g., ACD/Labs Percepta) .

- Data Table :

| Property | Predicted Value | Method | Reference |

|---|---|---|---|

| Tboil | 469.2 K | Group Contribution | |

| LogP | 3.2 | QSPR |

Q. How can researchers resolve contradictions in thermal stability data reported across studies?

- Methodological Answer : Discrepancies may arise from differences in:

- Experimental setup : Heating rate, sample purity, or instrumentation (e.g., DSC vs. TGA).

- Environmental factors : Humidity or oxygen exposure during analysis.

- Standardize protocols using NIST reference methods and validate with replicate runs .

Q. What strategies optimize regioselectivity during derivatization (e.g., oxidation) of this compound?

- Methodological Answer : The electron-donating alkyl groups direct electrophilic attacks to specific positions. For oxidation to carboxylic acids:

- Use strong oxidizing agents (e.g., KMnO₄ in acidic conditions) for benzylic C-H bond activation.

- Steric effects may favor oxidation at less hindered sites, which can be confirmed via NMR .

Q. How does substitution patterning affect biological activity in derivatives of this compound?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.